
5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated pyrazole derivatives can be achieved through different routes. For instance, a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which is a versatile intermediate for the preparation of related compounds, has been developed using a selective Sandmeyer reaction . Another study reports the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for insecticides, through a sequence of nucleophilic substitution, cyclization, esterification, bromination, dehydrogenation, and hydrolysis . These methods highlight the versatility and regioselectivity in the synthesis of brominated pyrazoles.
Molecular Structure Analysis
The molecular structure of brominated pyrazole derivatives has been characterized using various techniques. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been employed to study the intermolecular interactions in antipyrine-like derivatives, revealing the importance of hydrogen bonds and π-interactions in the stabilization of the crystal packing . Vibrational and electronic absorption spectral studies, including FT-IR, FT-Raman, and DFT methods, have been used to analyze the structure of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, providing insights into the bonding features and electronic properties .
Chemical Reactions Analysis
The reactivity of brominated pyrazole derivatives can lead to a variety of chemical transformations. For example, the reaction of 3-amino-5-methyl-1H-pyrazole with different ketones has been shown to yield highly regioselective halomethylated pyrazolo[1,5-a]pyrimidines, demonstrating the potential for further functionalization . Additionally, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, indicating the versatility of brominated pyrazoles in synthesizing biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrazoles are influenced by their molecular structure. The presence of bromine atoms can significantly affect the density, melting point, and solubility of these compounds. The electronic properties, such as HOMO and LUMO energies, have been studied using TDDFT, which indicates charge transfer within the molecule . The solid-state structures of these compounds are stabilized by various non-covalent interactions, which can be analyzed through computational studies to understand their contribution to the overall stability .
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Kinetic Studies
- Research on related compounds, such as 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, provides insights into synthetic routes and kinetic parameters of reactions involving similar structures. The study of kinetic reactions and the development of rate expressions offer valuable information for the synthesis of pyrazole derivatives (Wang, Brahmayya, & Hsieh, 2015).
Precursor for Synthesis of Pyrazole Derivatives
- Brominated trihalomethylenones, including compounds related to 5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride, serve as versatile precursors for synthesizing various pyrazole derivatives, demonstrating the compound's utility in creating structurally diverse pyrazoles (Martins et al., 2013).
Synthesis under Ultrasound Irradiation
- The use of ultrasound irradiation in synthesizing pyrazole derivatives, like 5-aryl-1H-pyrazole, highlights an environmentally friendly and efficient method for preparing compounds structurally similar to this compound (Huang et al., 2014).
Corrosion Inhibition
- Compounds such as 3,5-dimethyl-1H-pyrazole, related to this compound, have been investigated for their potential as corrosion inhibitors, a role that could be explored for the latter compound as well (Bouklah et al., 2005).
Structural and Tautomerism Studies
- Studying the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, which are chemically related to the subject compound, provides insights into the chemical behavior and stability of these types of compounds (Trofimenko et al., 2007).
Anticancer and Antimicrobial Activities
- Investigations into the anticancer and antimicrobial activities of pyrazole derivatives, such as those based on 1-cyanoacetyl-3,5-dimethylpyrazole, underscore the potential of this compound in pharmacological research (Metwally, Abdelrazek, & Eldaly, 2016).
Zukünftige Richtungen
Pyrazole derivatives, including “5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals . Therefore, future research may focus on exploring their potential applications in these fields.
Wirkmechanismus
Target of Action
Similar compounds, such as 4-bromopyrazole, have been reported to inhibit oxidative phosphorylation and atp exchange reactions .
Biochemical Pathways
Based on the reported inhibition of oxidative phosphorylation , it can be inferred that this compound may affect energy metabolism pathways.
Result of Action
The inhibition of oxidative phosphorylation suggests that it could disrupt energy production within cells .
Eigenschaften
IUPAC Name |
5-bromo-1,3-dimethylpyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.ClH/c1-4-3-5(6)8(2)7-4;/h3H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKKVCTUQPMXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Br)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2173991-63-2 | |
| Record name | 1H-Pyrazole, 5-bromo-1,3-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





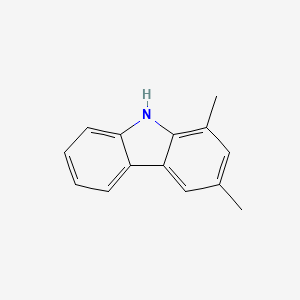
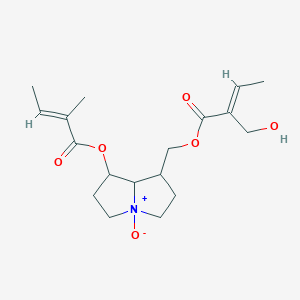
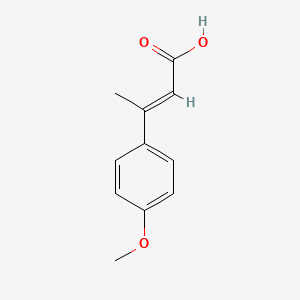
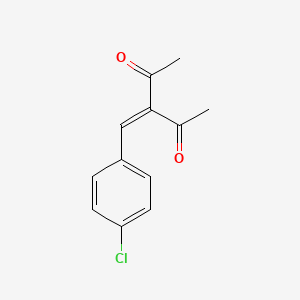
![6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B3032464.png)
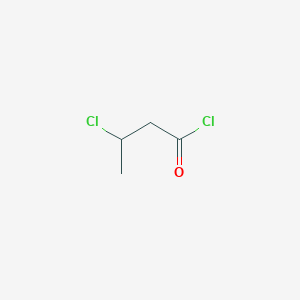
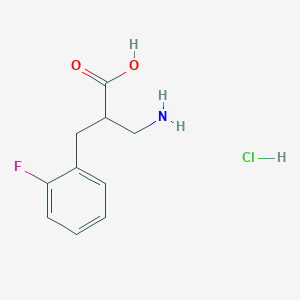

![3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one](/img/structure/B3032469.png)
![Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate](/img/structure/B3032472.png)
![3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B3032473.png)
![5-Cyclopropyl-1-(3,5-dichloro-pyridin-4-yl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B3032475.png)